N-methyl-N-(2-methylpropyl)sulfamoyl chloride
Overview
Description
“N-methyl-N-(2-methylpropyl)sulfamoyl chloride” is a chemical compound with the CAS Number: 263169-13-7 . It has a molecular weight of 171.65 and its IUPAC name is isopropyl (methyl)sulfamoyl chloride . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10ClNO2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, sulfamoyl chlorides are known to be involved in Chan–Lam coupling reactions . These reactions involve the coupling of sulfamoyl azides with arylboronic acids for the synthesis of unsymmetrical N-arylsulfamides .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 171.65 .Scientific Research Applications
Sulfamoylation of Hydroxyl Groups : Research by Okada, Iwashita, and Koizumi (2000) indicates that using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as a solvent can accelerate the sulfamoylation reaction of a hydroxyl group. This method achieves high yields without a base, suggesting its utility in producing sulfamates from hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
Gas-Phase SN2 and E2 Reactions : Depuy et al. (1990) measured rate coefficients for gas-phase reactions of various alkyl chlorides and bromides with nucleophiles. This study provides insights into the reactivity of sulfur anions compared to oxygen anions, which can be relevant in understanding the behavior of compounds like N-methyl-N-(2-methylpropyl)sulfamoyl chloride (Depuy, Gronert, Mullin, & Bierbaum, 1990).
Synthesis of Bioactive Compounds : Irshad et al. (2014) discussed the synthesis of O- and N-substituted derivatives starting with planetol, highlighting the biological activities of compounds bearing sulfamoyl and acetamoyl groups. These derivatives demonstrate potential as cholinesterase inhibitors and antibacterial agents (Irshad et al., 2014).
Synthesis of Nonsymmetrical Sulfamides : A study by Borghese et al. (2006) introduced a safer and more convenient method for synthesizing sulfamides, traditionally prepared with hazardous reagents like N-sulfamoyl chloride. This research offers an alternative approach for large-scale preparation of these compounds (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).
Antimicrobial Evaluation of Sulfonamide Compounds : Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their application as antimicrobial agents. This study suggests the significance of sulfamoyl chloride derivatives in developing new antimicrobial treatments (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Substituent-Controlled Annuloselectivity in Sulfa-Staudinger Cycloadditions : Yang, Chen, and Xu (2015) explored the annuloselectivity controlled by electronic effects of the α-substituents in sulfonyl chlorides. This research contributes to understanding the chemical behavior and potential applications of sulfamoyl chloride derivatives in organic synthesis (Yang, Chen, & Xu, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-(2-methylpropyl)sulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2)4-7(3)10(6,8)9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWAIBHXXHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655804 | |
Record name | Methyl(2-methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-14-8 | |
Record name | N-Methyl-N-(2-methylpropyl)sulfamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263169-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(2-methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-(2-methylpropyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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